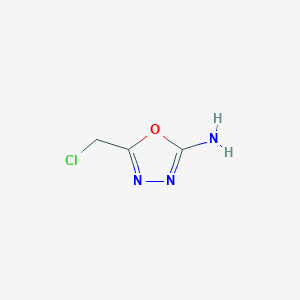
5-(chloromethyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1,3,4-oxadiazol-2-amine (CMODA) is a synthetic organic compound with a wide range of applications in the scientific and medical fields. This compound is a member of the oxadiazole family, which is a group of heterocyclic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms. CMODA is a versatile compound that can be used in a variety of ways and has a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
Overview
5-(Chloromethyl)-1,3,4-oxadiazol-2-amine is part of the broader class of 1,3,4-oxadiazoles, which are compounds characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This structure is intriguing for its application in various fields of medicinal chemistry due to the unique binding capabilities it offers for interaction with different enzymes and receptors. Here, we delve into the specific research applications of this compound, focusing on its synthetic routes, biological roles, and potential as a building block in drug discovery.
Synthetic Routes and Chemical Properties
The synthesis of 1,3,4-oxadiazole derivatives, including 5-(chloromethyl)-1,3,4-oxadiazol-2-amine, involves several key strategies that capitalize on the chemical properties of these compounds. These strategies include the dehydration of hydrazines and the exploration of their biological roles through innovative methods for the creation of new medicinal species. The synthesis techniques are pivotal for developing 1,3,4-oxadiazole-based compounds with high therapeutic potency used in treating various ailments, underscoring the compound's importance in the field of medicinal chemistry (Nayak & Poojary, 2019).
Biological and Pharmacological Applications
The biological applications of 1,3,4-oxadiazoles are vast, ranging from anticancer, antifungal, antibacterial, to anti-inflammatory activities. These compounds exhibit a broad spectrum of pharmacological activities due to their ability to interact with various biological targets through hydrogen bonding and other weak interactions. This makes them valuable scaffolds in drug discovery for numerous diseases. Specifically, 5-(chloromethyl)-1,3,4-oxadiazol-2-amine and its derivatives are explored for their potential in addressing critical health issues, showcasing the compound's versatility and its role in developing new therapeutic agents (Verma et al., 2019).
Future Perspectives in Drug Discovery
The exploration of 1,3,4-oxadiazole derivatives continues to be a fertile ground for discovering novel drug candidates. With the ongoing research and development, compounds like 5-(chloromethyl)-1,3,4-oxadiazol-2-amine offer a promising basis for the rational design of more active and less toxic medicinal agents. The adaptability of these compounds to various biological targets presents an exciting avenue for future drug discovery efforts, potentially leading to breakthrough therapies for a range of diseases (Sharma et al., 2022).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZLQURIITQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1277183-21-7 |
Source


|
| Record name | 5-(chloromethyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)






![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)



